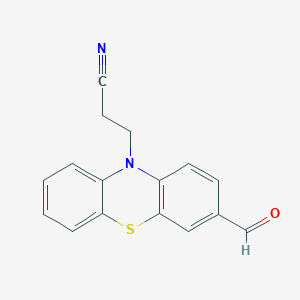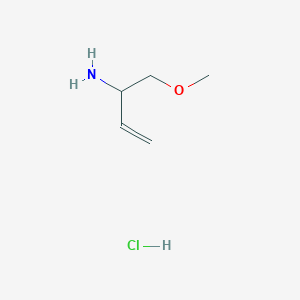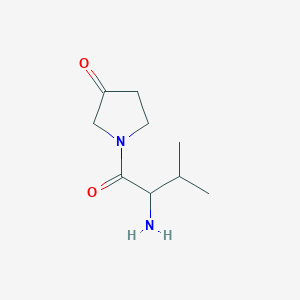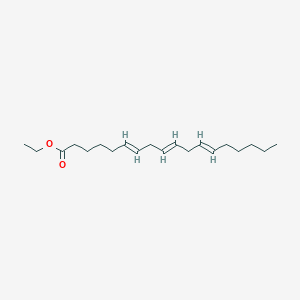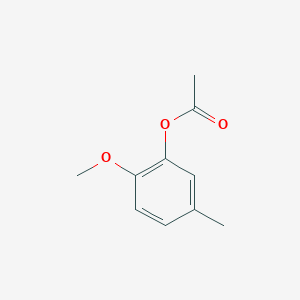![molecular formula C15H14N2O B14800372 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide is an organic compound with the molecular formula C15H14N2O. It is a Schiff base derivative, which is formed by the condensation of an aromatic aldehyde with an aromatic amine.
Métodos De Preparación
The synthesis of 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide typically involves the condensation reaction between 4-aminobenzamide and 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imine group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide include other Schiff bases derived from aromatic aldehydes and amines. Some examples are:
4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzamide: This compound has additional hydroxyl groups, which can enhance its biological activity.
N-(3-Amino-4-methylphenyl)benzamide: This compound lacks the imine group but has similar structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[(3-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-3-2-4-12(9-11)10-17-14-7-5-13(6-8-14)15(16)18/h2-10H,1H3,(H2,16,18) |
Clave InChI |
IKQTZHIAEGGFSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


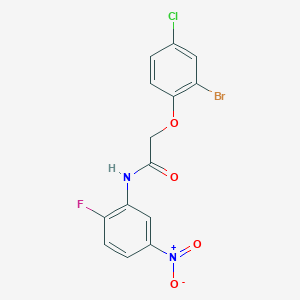
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)

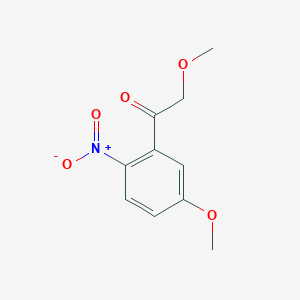
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)

![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
